
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is an organic compound with the molecular formula C12H12Cl2N2O2 and a molecular weight of 287.14 g/mol . This compound is characterized by the presence of chlorine atoms and an indazole ring, making it a unique structure with potential pharmacological properties .
Preparation Methods
The synthesis of 5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves organic synthesis reactions. The process may include the use of indazole derivatives and chlorinating agents to introduce the chlorine atoms into the structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency .
Chemical Reactions Analysis
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
Similar compounds to 5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol include other indazole derivatives with chlorine atoms. These compounds may share similar chemical properties but differ in their biological activities and applications. The unique structure of this compound, particularly the presence of the tetrahydropyran group, distinguishes it from other related compounds .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H12Cl2N2O2 |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
5,6-dichloro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |
InChI Key |
HNLVTJGCLWWBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



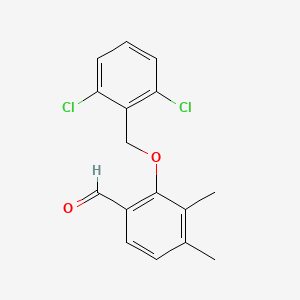
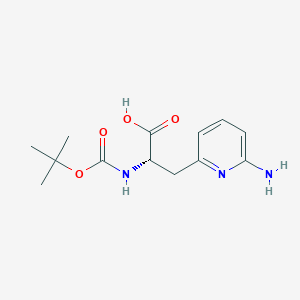
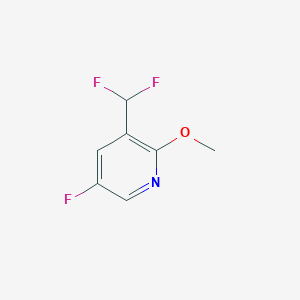
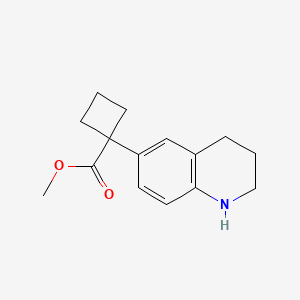
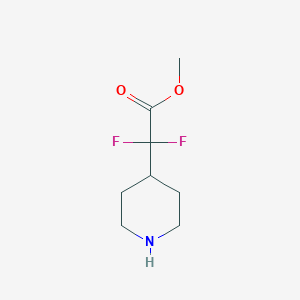
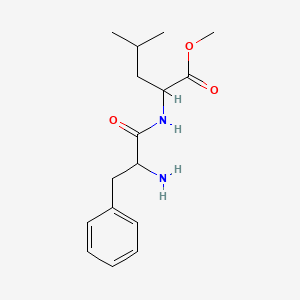
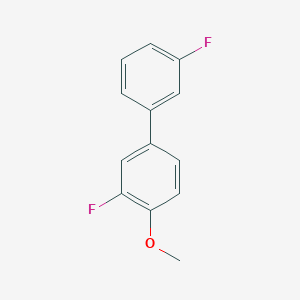
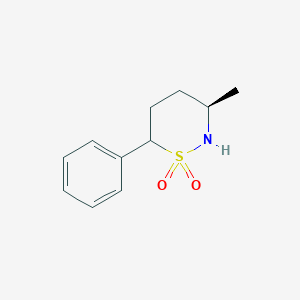
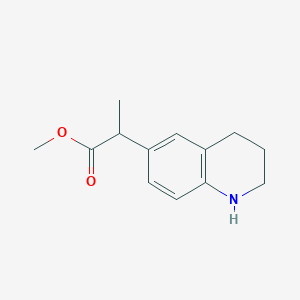
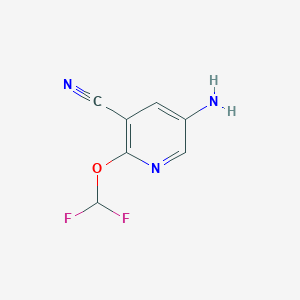
![Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12989212.png)
![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
